molecular formula C9H8F3NO2 B1309246 2-Methoxy-4-(trifluoromethyl)benzamide CAS No. 886500-54-5

2-Methoxy-4-(trifluoromethyl)benzamide

Cat. No. B1309246
M. Wt: 219.16 g/mol
InChI Key: IRRWUEIEUKDLDB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzoyl group attached to an amine group. The methoxy and trifluoromethyl substituents on the benzene ring influence the compound's physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and trifluoromethyl groups have been investigated for various applications, including as fluorescent probes, in structural analysis, and for their pharmacological activities.

Synthesis Analysis

The synthesis of related benzamide derivatives is often achieved through multi-step chemical procedures. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives involves two-step procedures from corresponding benzazoles . Similarly, benzamide derivatives with gastrointestinal prokinetic activity were synthesized through structural modification of metoclopramide . The synthesis of a PET agent for imaging B-Raf(V600E) in cancers was achieved in 9 steps from 2,6-difluorobenzoic acid . These examples demonstrate the complexity and diversity of synthetic routes for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel benzamide's molecular geometry and vibrational frequencies were determined using these methods, showing good agreement between experimental and theoretical values . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic displacement and condensation. For instance, the reaction of a methylsulphonyl benzamide derivative with sodium benzoate resulted in the formation of an unsaturated sugar benzoate . The introduction of deuterium and tritium into benzamide compounds was also achieved, indicating the possibility of isotopic labeling for tracing and imaging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methoxy and trifluoromethyl groups can affect the compound's acidity, reactivity, and interaction with biological systems. For example, benzoxazole and benzothiazole derivatives showed high sensitivity to pH and selectivity in metal cation binding due to the high acidity of the fluorophenol moiety . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide were calculated using DFT, providing insights into the compound's chemical reactivity .

Scientific Research Applications

PET Tracers for Imaging Neuroinflammation

2-Methoxy-4-(trifluoromethyl)benzamide derivatives have been utilized in the development of PET (Positron Emission Tomography) tracers for imaging neuroinflammation. New carbon-11-labeled sEH/PDE4 dual inhibitors were synthesized, demonstrating potential in neuroimaging applications. The synthesis of these compounds showed significant radiochemical yield and purity, suggesting their utility in PET imaging (Jia et al., 2019).

Neuroleptic Activity in Benzamide Derivatives

Benzamides, including 2-methoxy derivatives, have been studied for their neuroleptic (antipsychotic) activity. These compounds, designed as potential neuroleptics, were tested for inhibitory effects on stereotyped behavior in rats. The research found a correlation between the structure of these benzamides and their neuroleptic activity, providing insights into potential antipsychotic drugs (Iwanami et al., 1981).

Antioxidant Activity Analysis

A novel derivative of 2-methoxy-4-(trifluoromethyl)benzamide was analyzed for its antioxidant properties. The structural analysis was conducted through X-ray diffraction, IR spectroscopy, and DFT calculations. This research highlights the chemical reactivity and potential antioxidant applications of such compounds (Demir et al., 2015).

Antiplatelet Aggregation Activities

Derivatives of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, structurally related to 2-methoxy-4-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds have shown potential as safer and more effective antiplatelet agents, indicating their therapeutic value in cardiovascular health (Liu et al., 2019).

Future Directions

Trifluoromethylpyridines, which are structurally similar to “2-Methoxy-4-(trifluoromethyl)benzamide”, are expected to have many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRWUEIEUKDLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396419
Record name 2-methoxy-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzamide

CAS RN

886500-54-5
Record name 2-methoxy-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Keil, H Matter, K Schönafinger, M Glien… - …, 2011 - Wiley Online Library
Compounds that simultaneously activate the peroxisome proliferator‐activated receptor (PPAR) subtypes PPARγ and PPARδ have the potential to effectively target dyslipidemia and …

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